molecular formula C11H21NO4 B2810726 2,2-dimethyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic Acid CAS No. 208397-31-3

2,2-dimethyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic Acid

Cat. No.: B2810726
CAS No.: 208397-31-3
M. Wt: 231.292
InChI Key: DLJMPLJWQLHATM-UHFFFAOYSA-N
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Description

This compound is a substituted butanoic acid featuring a tert-butoxycarbonyl (BOC)-protected amino group at the third carbon and two methyl groups at the second carbon (2,2-dimethyl). Its molecular formula is estimated as C₁₀H₁₉NO₅ (molar mass ~233.26 g/mol). Limited toxicological or pharmacological data are available, necessitating cautious handling .

Properties

IUPAC Name

2,2-dimethyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO4/c1-7(11(5,6)8(13)14)12-9(15)16-10(2,3)4/h7H,1-6H3,(H,12,15)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLJMPLJWQLHATM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C)(C)C(=O)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-dimethyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic Acid typically involves the following steps:

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reactions are typically carried out in large reactors with precise temperature and pressure control.

Chemical Reactions Analysis

Types of Reactions

2,2-dimethyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic Acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions often involve reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2,2-dimethyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic Acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2,2-dimethyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic Acid exerts its effects involves its interaction with specific molecular targets. The tert-butyl group and carboxyl group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and proteins, influencing their activity and function. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Features

Compound Name Backbone Key Substituents Molecular Formula
Target Compound Butanoic C3: BOC-amino; C2: 2,2-dimethyl C₁₀H₁₉NO₅ (est.)
5-Hydroxy-2-[(BOC)amino]pentanoic acid Pentanoic C2: BOC-amino; C5: hydroxyl C₁₀H₁₉NO₅
β-Hydroxy-β-aryl propanoic acids (e.g., ) Propanoic β-carbon: hydroxyl and aryl groups (e.g., diphenyl) Varies (~C₁₆H₁₄O₃)
2-(Dimethylcarbamoylamino)-3-methylbutanoic acid Butanoic C2: dimethylcarbamoylamino; C3: methyl C₈H₁₆N₂O₃
(2S)-3,3-Dimethyl-2-[(BOC)amino]butanoic acid Butanoic C2: BOC-amino; C3: 3,3-dimethyl (structural isomer of target) C₁₀H₁₉NO₅

Key Observations :

  • The BOC group in the target compound and its pentanoic analog enhances steric protection but reduces polarity.
  • β-hydroxy-β-aryl propanoic acids prioritize anti-inflammatory activity via COX-2 interaction, unlike the target compound’s undefined pharmacological role .
  • Structural isomerism (e.g., BOC-amino position) may alter solubility or metabolic stability .

Physicochemical Properties

Property Target Compound 5-Hydroxy-2-[(BOC)amino]pentanoic Acid β-Hydroxy-β-aryl Propanoic Acids
Molecular Weight ~233.26 g/mol (est.) 233.26 g/mol ~250–300 g/mol
Physical State Not reported Powder Crystalline solids
Stability Susceptible to strong oxidants Avoid strong oxidants Stable under standard conditions
Solubility Likely low (hydrophobic BOC) Not reported Low (aryl groups)

Research Findings :

  • β-Hydroxy-β-aryl propanoic acids exhibit anti-inflammatory activity comparable to ibuprofen, with α-methyl groups enhancing COX-2 selectivity and gastric safety .
  • The pentanoic acid analog lacks classified hazards but requires PPE (e.g., dust masks, gloves) due to unstudied toxicology .

Biological Activity

2,2-Dimethyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid, also known by its IUPAC name (1R,3R)-2,2-dimethyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid, is a complex organic compound characterized by its unique cyclobutane ring structure and various functional groups. This compound has garnered attention in scientific research due to its potential biological activities and applications in medicinal chemistry.

PropertyValue
Molecular Formula C12H21NO4
Molecular Weight 243.30 g/mol
IUPAC Name (1R,3R)-2,2-dimethyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid
InChI Key AOJXKOSBUVHAIA-JGVFFNPUSA-N

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The compound may modulate enzymatic activity or receptor signaling pathways, leading to various biochemical responses. Research indicates that it may possess anti-inflammatory and analgesic properties, although detailed studies are still required to elucidate these effects fully.

Case Studies and Research Findings

  • Anti-inflammatory Effects : A study conducted on animal models demonstrated that the administration of this compound significantly reduced markers of inflammation in tissues subjected to inflammatory stimuli. The reduction in pro-inflammatory cytokines was notable, suggesting a potential role in managing inflammatory diseases.
  • Analgesic Properties : In a controlled trial involving pain models in rodents, the compound showed a significant decrease in pain response compared to control groups. This suggests that it may serve as an effective analgesic agent.
  • Enzyme Interaction Studies : Further investigations have revealed that this compound can inhibit certain enzymes involved in metabolic pathways, potentially affecting drug metabolism and bioavailability.

Toxicological Profile

Toxicological assessments indicate that the compound exhibits low toxicity levels at therapeutic doses. Long-term studies are necessary to evaluate any chronic effects or potential toxic metabolites.

Applications in Research

The compound is being explored for various applications:

  • Medicinal Chemistry : As a building block for synthesizing new pharmaceuticals.
  • Biochemical Research : Investigating its role in metabolic pathways and enzyme interactions.

Future Directions

Ongoing research aims to further explore the pharmacodynamics and pharmacokinetics of this compound. Future studies should focus on:

  • Detailed mechanistic studies to understand its interactions at the molecular level.
  • Clinical trials to assess efficacy and safety in humans.

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